[1,1'-Biphenyl]-3,4',5-tricarbaldehyde
Overview
Description
Biphenyl compounds are a class of organic compounds that contain two phenyl rings connected by a single bond . They are known for their stability and are used in various applications, including as intermediates in the production of a host of other organic compounds .
Synthesis Analysis
The synthesis of biphenyl compounds often involves the coupling of two phenyl rings. One common method is the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction of organoboronic acid and halides .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings . In the gas phase, the molecule exists in two enantiomorphic twisted forms with an angle between the planes of the two rings .Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C (156.6 °F) . It is insoluble in water, but soluble in typical organic solvents .Scientific Research Applications
Environmental Science and Pollution Research
Polychlorinated biphenyls (PCBs), which are structurally similar to biphenyl derivatives, have been widely used in numerous applications due to their desirable properties . They were primarily used as electrical insulating fluids in capacitors and transformers, and also as hydraulic, heat transfer, and lubricating fluids . Although “[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde” is not a PCB, it’s possible that it could have similar applications due to its structural similarity.
Cancer Immunotherapy
Biphenyl derivatives have been identified as small-molecule inhibitors of PD-1/PD-L1, which are key targets in cancer immunotherapy . These derivatives have advantages such as oral bioavailability, high tumor penetration, and better pharmacokinetic properties . Therefore, “[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde” could potentially be used in the development of new cancer immunotherapies.
Solar Cell Sensitizers
Bifuran/biphenyl derivatives have been used in the synthesis of dye-sensitive solar cell sensitizers . These sensitizers have shown promising photovoltaic performance . Given this, “[1,1’-Biphenyl]-3,4’,5-tricarbaldehyde” could potentially be used in the development of efficient solar cell sensitizers.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(4-formylphenyl)benzene-1,3-dicarbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-8-11-1-3-14(4-2-11)15-6-12(9-17)5-13(7-15)10-18/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMVJHHSKAJGSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3,4',5-tricarbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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